molecular formula C15H14N4 B1268562 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine CAS No. 32515-07-4

1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine

Cat. No. B1268562
CAS RN: 32515-07-4
M. Wt: 250.3 g/mol
InChI Key: JTJNNNCLXPPMNC-UHFFFAOYSA-N
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Description

1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine is a chemical compound with the empirical formula C15H14N4 . It has a molecular weight of 250.30 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine has been determined by single-crystal X-ray analysis . The SMILES string representation of the molecule is Nc1c (nnn1Cc2ccccc2)-c3ccccc3 .


Physical And Chemical Properties Analysis

1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine has a molecular weight of 250.30 g/mol . Its exact mass and monoisotopic mass are 250.121846464 g/mol . It has a complexity of 271 and a topological polar surface area of 56.7 Ų .

Scientific Research Applications

Antimicrobial Activities

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine has been synthesized and used in antimicrobial activities. It has shown significant interest due to its stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .
  • Methods of Application: The synthesis involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .
  • Results: In vitro assay of developed synthetics with different microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae have been conducted. Moderate to excellent activity was observed from majority of the compounds against the tested strains .

Corrosion Inhibitor

  • Scientific Field: Materials Science
  • Application Summary: 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine has been synthesized and used as a corrosion inhibitor for low carbon steel in acidic media .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .
  • Results: The specific results or outcomes obtained are not detailed in the available information .

Anticancer Activities

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine has been synthesized and used in anticancer activities. It has been found to induce apoptosis in BT-474 cells .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .
  • Results: The clonogenic assay revealed that the inhibition of colony formation in BT-474 cells by the compound was in a concentration-dependent manner .

Catalyst for Carbonylation and Carbon-Carbon Bond Formation

  • Scientific Field: Organic Chemistry
  • Application Summary: The 1,2,3-triazole framework, including 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine, has been used as a strategic structure for C–H⋯X hydrogen bonding and practical design of an effective Pd-catalyst for carbonylation and carbon–carbon bond formation .
  • Methods of Application: The click-modified magnetic nanocatalyst Pd@click-Fe 3 O 4 /chitosan was successfully prepared, in which the triazole moiety plays a dual role as both a strong linker and an excellent ligand and immobilizes the palladium species in the catalyst matrix .
  • Results: This nanostructure was found to be an efficient catalyst for the CO gas-free formylation of aryl halides using formic acid (HCOOH) as the most convenient, inexpensive and environmentally friendly CO source .

Bioconjugation

  • Scientific Field: Chemical Biology
  • Application Summary: 1,2,3-triazoles, including 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine, have found broad applications in bioconjugation .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .
  • Results: The specific results or outcomes obtained are not detailed in the available information .

Hydrogen Bonding Studies

  • Scientific Field: Physical Chemistry
  • Application Summary: The 1,2,3-triazole framework, including 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine, has been used in studies of C–H hydrogen bonding .
  • Methods of Application: The hydrogen bonding of triazole C–H was studied by 1 HNMR analysis of 1-benzyl-4-phenyl-1 H-1,2,3-triazole in DMSO and CDCl 3 solvents .
  • Results: The effects of the solvent and its polarity on the most stable structure of this compound and 1 HNMR signal of triazole proton in the gas phase, DMSO and in CDCl 3 solvent were studied .

properties

IUPAC Name

3-benzyl-5-phenyltriazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c16-15-14(13-9-5-2-6-10-13)17-18-19(15)11-12-7-3-1-4-8-12/h1-10H,11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJNNNCLXPPMNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356627
Record name 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199149
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine

CAS RN

32515-07-4
Record name 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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